molecular formula C17H20N2O3 B5679111 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine

Cat. No.: B5679111
M. Wt: 300.35 g/mol
InChI Key: RXXKCQMDHOMRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine is a chemical compound of interest in medicinal chemistry research, featuring a piperazine core substituted with a 1,3-benzodioxole methyl group and a furylmethyl group. The 1,3-benzodioxol-5-ylmethyl moiety is a recognized structural component in pharmaceutical intermediates and has been utilized in the synthesis of compounds like piribedil, which is used in the treatment of Parkinson's disease . Piperazine derivatives are a significant class of compounds with a broad spectrum of pharmacological activities. The specific spatial arrangement and electronic properties of this molecule make it a valuable scaffold for developing novel bioactive compounds. Researchers can use this intermediate to explore structure-activity relationships, particularly in modulating neurological targets, given that related piperazine-based compounds are known to interact with neuroreceptors . The presence of the furan ring, a common heterocycle in medicinal chemistry, may contribute to the molecule's binding affinity and metabolic profile . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-15(20-9-1)12-19-7-5-18(6-8-19)11-14-3-4-16-17(10-14)22-13-21-16/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXKCQMDHOMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Furylmethyl Intermediate: The furylmethyl group can be synthesized from furfural through reduction and subsequent functionalization.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and furylmethyl intermediates with piperazine under basic conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other piperazine derivatives with aromatic substitutions (Table 1). Key differences in substituents significantly alter pharmacological and physicochemical properties:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference(s)
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine R1: Benzodioxol-5-ylmethyl; R2: 2-Furylmethyl ~328.35* High potential for CNS activity due to benzodioxole; moderate lipophilicity
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine R1: 4-Bromobenzyl; R2: 2-Furylmethyl 335.24 Increased halogen-mediated steric bulk; potential for enhanced receptor selectivity
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine R1: 3-Methylbenzyl; R2: 2-Trifluoromethylbenzyl ~372.40 Enhanced metabolic stability via CF3 group; higher lipophilicity
S 15535 ([4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine]) R1: Benzodioxan-5-yl; R2: Indan-2-yl ~352.41 5-HT1A receptor antagonist/agonist; high CNS penetration

*Calculated based on molecular formula (C₁₇H₂₀N₂O₃).

Key Structural Insights :

  • Benzodioxole vs.
  • Furylmethyl vs. Indanyl/Pyrimidinyl Groups : The 2-furylmethyl group is less electron-rich compared to indanyl or pyrimidinyl substituents (e.g., S 15535 or piribedil derivatives ), which may reduce off-target interactions with dopaminergic receptors .
Pharmacological Comparisons
2.2.1. Serotonergic Activity

Benzodioxole-containing piperazines, such as S 15535 and S 14489, exhibit dual activity at 5-HT1A receptors: antagonism at postsynaptic receptors and agonism at autoreceptors . The target compound’s benzodioxole group suggests similar serotonergic modulation, though its furylmethyl substituent may reduce potency compared to indanyl or pyrimidinyl analogs (e.g., S 15535 has pKi = 8.8 at 5-HT1A vs. eltoprazine at pKi = 8.0) .

2.2.2. Selectivity and Off-Target Effects

Unlike 1-(3-trifluoromethylphenyl)piperazine (TFMPP, ), which shows affinity for 5-HT2 and dopamine receptors, the benzodioxole-furylmethyl combination likely improves selectivity for 5-HT1A over 5-HT2 or dopaminergic receptors . For example, S 15535 has >100-fold lower affinity for dopamine D1/D2 receptors compared to 5-HT1A .

2.2.3. Enzyme Inhibition Potential

The benzodioxole moiety is associated with nitric oxide synthase (NOS) inhibition in analogs like 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine, which inhibits NO formation in human A172 cells (IC50 = 0.2 μM) . This suggests the target compound may share similar anti-inflammatory or neuroprotective properties.

Biological Activity

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine features a piperazine ring substituted with a benzodioxole and a furyl group. This unique structure is believed to influence its biological interactions significantly.

Property Value
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine
Molecular Formula C18H20N2O2
Molecular Weight 296.36 g/mol
CAS Number Not specified

Pharmacological Properties

Research indicates that compounds with similar structures to 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine exhibit various biological activities, including:

  • Antidepressant Effects : Studies suggest that benzodioxole derivatives can modulate serotonin receptors, which may contribute to antidepressant effects (Millan et al., 2001) .
  • Neuroprotective Activity : Compounds in this class have shown potential in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases (Rondot & Ziegler, 1992) .
  • Antitumor Activity : Some piperazine derivatives are being investigated for their ability to inhibit cancer cell proliferation (Duncton et al., 2006) .

The exact mechanism of action for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine remains under investigation. However, it is hypothesized to involve:

  • Receptor Interactions : The compound may act on various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation could enhance synaptic availability of critical neurotransmitters.

Study on Antidepressant Activity

A study examining the antidepressant-like effects of related piperazine compounds demonstrated significant reductions in depressive-like behaviors in animal models. The compounds were found to increase serotonin levels in the brain, suggesting a similar potential for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine (Millan et al., 2001) .

Neuroprotective Effects

Another study focused on the neuroprotective properties of benzodioxole derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents (Rondot & Ziegler, 1992) .

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine, and what reaction conditions maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include:

  • Benzodioxole Moiety Introduction : Reacting 1,3-benzodioxol-5-methanol with a piperazine precursor under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF as a base) .
  • Furylmethyl Group Attachment : Employing propargyl bromide or similar alkylating agents in the presence of CuSO₄·5H₂O and sodium ascorbate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the furan group .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or HPLC for isolating high-purity product .
    Optimized yields (~60-75%) are achieved with controlled temperatures (20-25°C) and inert atmospheres to prevent oxidation of the furan moiety .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s pharmacological potential?

Methodological Answer: Initial screening should prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to piperazine-based controls .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine scaffold’s affinity for CNS targets .

Advanced Research Questions

Q. How do structural modifications on the piperazine ring influence the compound’s biological activity?

Methodological Answer: Modifications can be systematically evaluated via SAR studies:

  • Substituent Position : Methyl groups at the 4-position of piperazine (vs. 2- or 3-positions) enhance receptor binding due to steric and electronic effects, as seen in COVID-19 PLpro inhibitors .
  • Electron-Donating Groups : Methoxy or hydroxyethyl groups on the piperazine ring improve solubility but may reduce blood-brain barrier penetration .
  • Sulfonyl Additions : Introducing sulfonyl groups (e.g., 2-methyl-5-nitrophenylsulfonyl) increases metabolic stability but may reduce antimicrobial activity due to steric hindrance .
    Computational tools like molecular docking (AutoDock Vina) and MD simulations can predict binding modes to targets like D³ dopamine receptors .

Q. How can researchers resolve discrepancies in biological activity data arising from substituent positional isomerism?

Methodological Answer: Contradictory data often stem from isomer-specific interactions:

  • Chromatographic Separation : Use chiral HPLC or SFC to isolate positional isomers (e.g., 2- vs. 4-methylpiperazine derivatives) .
  • Crystallography : X-ray diffraction of isomer-target complexes (e.g., PLpro enzyme) to identify steric clashes or hydrogen-bonding variations .
  • In Silico Modeling : Compare electrostatic potential maps (MEPs) and pharmacophore models to rationalize activity differences .

Q. What challenges arise in computational docking studies for this compound targeting enzymes like PLpro or D³ receptors?

Methodological Answer: Key challenges include:

  • Flexibility of Piperazine Ring : The ring’s conformational freedom requires ensemble docking or induced-fit protocols to account for multiple binding poses .
  • Solvent Effects : Explicit solvent MD simulations (e.g., TIP3P water model) are needed to model hydrophobic interactions with benzodioxole/furan groups .
  • Validation : Cross-validate docking scores with experimental IC₅₀ values using Spearman correlation analysis to ensure predictive accuracy .

Analytical and Experimental Design Questions

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., benzodioxole methylene protons at δ 4.2-4.5 ppm; furan protons at δ 6.3-7.4 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 341.15 for C₁₉H₂₀N₂O₄) .
  • HPLC-DAD : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .

Q. How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS .
  • Oxidative Stress : Expose to 0.1% H₂O₂ and monitor furan ring oxidation by tracking UV absorbance shifts .
  • Plasma Stability : Use human plasma at 37°C with EDTA to inhibit esterases; quantify remaining compound via UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.